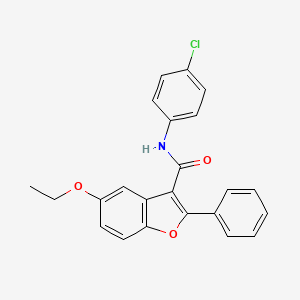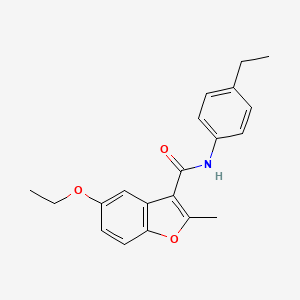
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide (NCEPBC) is a compound that has been studied extensively in the scientific research field. It has a wide range of applications, including biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been used in a variety of research areas, including cancer research, neurodegenerative diseases, and neuropsychiatric disorders. It has also been studied for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is still being studied, but it is believed to act on various receptors in the body, including the serotonin and dopamine receptors. It is thought to interact with these receptors in a variety of ways, including inhibition of reuptake, activation of receptor binding, and modulation of receptor signaling.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has been studied extensively for its biochemical and physiological effects. It has been found to have a variety of effects, including modulating neurotransmitter release, increasing neuronal excitability, and modulating gene expression. It has also been shown to have anti-inflammatory and anti-oxidant activities, as well as potential anti-cancer effects.
Advantages and Limitations for Laboratory Experiments
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a cost-effective option for research. Additionally, it is highly stable and can be stored for long periods of time without degradation. On the other hand, it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide. One potential direction is to further investigate its effects on gene expression and its potential use as a therapeutic agent. Additionally, further research could be done to explore its effects on neurodegenerative diseases and neuropsychiatric disorders. Finally, research could be done to explore its potential use in drug delivery systems, as well as its potential applications in cancer research.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has been studied extensively and can be accomplished using a variety of methods. The most common synthesis method involves the reaction of 4-chlorophenyl-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid with ammonia and an amine base in a solvent such as ethanol. The reaction is then heated and stirred until the desired product is obtained.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-2-27-18-12-13-20-19(14-18)21(22(28-20)15-6-4-3-5-7-15)23(26)25-17-10-8-16(24)9-11-17/h3-14H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMSCXVCHDNYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544881.png)
![methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B6544893.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6544894.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544900.png)
![5-ethoxy-1,6-dimethyl-3-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544906.png)
![N-(3-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544908.png)
![N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544923.png)
![N-(3-chloro-4-methylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544935.png)
![3-[(3,4-dichlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544943.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)


![N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6544984.png)
